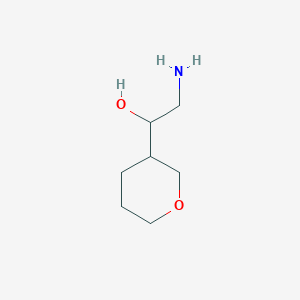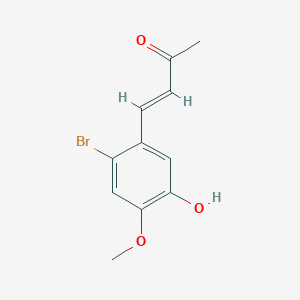
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one is an organic compound that features a brominated phenyl group with hydroxyl and methoxy substituents, attached to a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one typically involves the bromination of a methoxy-substituted phenyl compound followed by a series of reactions to introduce the butenone moiety. One common method involves dissolving 2-bromo-5-hydroxy-4-methoxybenzaldehyde in dimethyl sulfoxide (DMSO), followed by the addition of hydrobromic acid and hydrogen peroxide to carry out the bromination reaction . The resulting product is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butenone moiety can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can act as a leaving group in substitution reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
類似化合物との比較
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar structure but lacks the hydroxyl group and butenone moiety.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the butenone moiety.
4-Methoxyphenacyl bromide: Similar structure but lacks the hydroxyl group and butenone moiety.
Uniqueness
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research.
特性
CAS番号 |
22214-40-0 |
|---|---|
分子式 |
C11H11BrO3 |
分子量 |
271.11 g/mol |
IUPAC名 |
(E)-4-(2-bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)3-4-8-5-10(14)11(15-2)6-9(8)12/h3-6,14H,1-2H3/b4-3+ |
InChIキー |
UUMPPGPUHVTAEH-ONEGZZNKSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1Br)OC)O |
正規SMILES |
CC(=O)C=CC1=CC(=C(C=C1Br)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



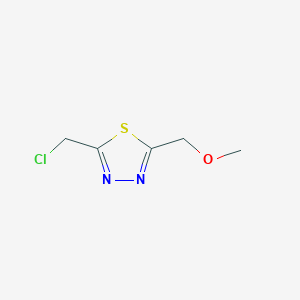
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
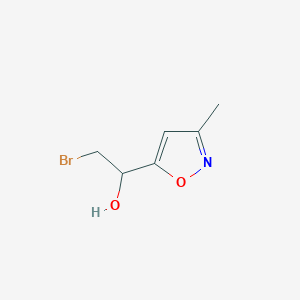
![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)

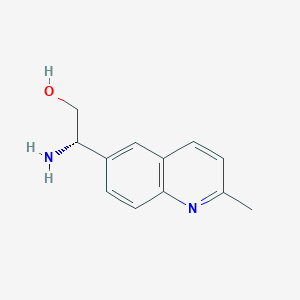

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)


![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
